Pge1-EA

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

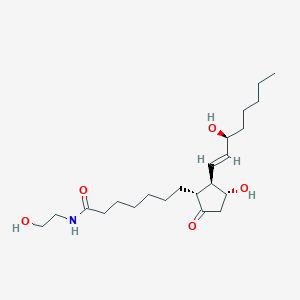

La Etanolámida de Prostaglandina E1 es un análogo sintético de la Prostaglandina E1, una prostaglandina de origen natural con diversas funciones fisiológicas.

Aplicaciones Científicas De Investigación

La Etanolámida de Prostaglandina E1 tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza para estudiar la síntesis y la reactividad de los análogos de prostaglandina.

Biología: Los investigadores la utilizan para investigar las vías biológicas que involucran prostaglandinas y sus análogos.

Medicina: Tiene posibles aplicaciones terapéuticas, particularmente en el estudio de sus efectos sobre la inflamación y el dolor.

Industria: El compuesto se utiliza en el desarrollo de productos farmacéuticos y otros compuestos biológicamente activos

Mecanismo De Acción

El mecanismo de acción de la Etanolámida de Prostaglandina E1 implica su interacción con objetivos moleculares y vías específicas. Se sabe que inhibe la expresión de genes diana inducidos por la proteína GLI2, incluyendo Gli1 y Ptch1, que están involucrados en el crecimiento tumoral . Esta inhibición se produce mediante la modulación de las vías de señalización que regulan la expresión génica y las respuestas celulares.

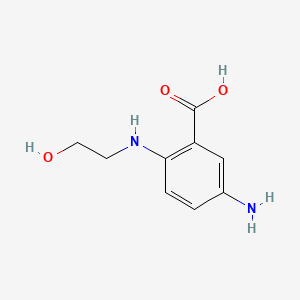

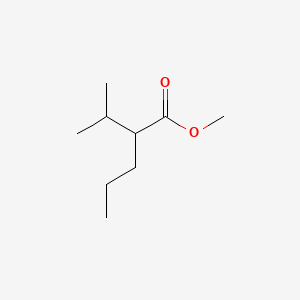

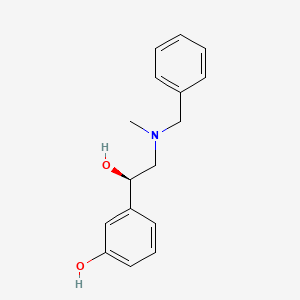

Compuestos Similares:

Prostaglandina E1: El compuesto padre con efectos fisiológicos similares pero diferentes propiedades farmacocinéticas.

Etanolámida de Prostaglandina E2: Otro análogo de etanolamida con actividades biológicas distintas.

Anandamide: La etanolamida del ácido araquidónico, que sirve como precursor en la síntesis de Etanolámida de Prostaglandina E2

Singularidad: La Etanolámida de Prostaglandina E1 es única debido a su interacción específica con las vías inducidas por GLI2, lo que la convierte en una herramienta valiosa para estudiar la expresión génica y la inhibición del crecimiento tumoral. Sus modificaciones estructurales también proporcionan propiedades farmacológicas distintas en comparación con otros análogos de prostaglandina .

Análisis Bioquímico

Biochemical Properties

PGE1-EA, like its parent compound PGE1, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. PGE1 derives from dihomogammalinolenic acid (20:3), being an analogue of arachidonic acid (AA) . The membrane phospholipids contain AA, a polyunsaturated fatty acid, consisting of 20 carbon atoms and four double bonds .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. For instance, PGE1 has been shown to reduce the apoptosis of renal tubular cells in diabetic kidney disease (DKD) rats . It is reasonable to hypothesize that this compound may have similar effects.

Molecular Mechanism

The molecular mechanism of this compound is likely to be similar to that of PGE1. PGE1 has been shown to suppress the c-Jun N-terminal kinase (JNK) and the mitochondrial apoptosis-related protein expressions such as Bim, Bax, caspase-3 and cleaved caspase-3 .

Temporal Effects in Laboratory Settings

Given the stability of PGE1 , it is plausible that this compound may also exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as PGE1. PGE1 derives from dihomogammalinolenic acid (20:3), being an analogue of arachidonic acid (AA) . It is involved in the formation of endoperoxides and a group of well-known PGs, including thromboxane, the platelet aggregating and smooth muscle contracting agent, and PGI2, which has the opposite biological effects .

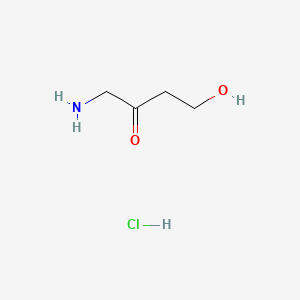

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La Etanolámida de Prostaglandina E1 se sintetiza a través del análogo de etanolamida de la Prostaglandina E1. La síntesis implica la conversión de etanolamida de ácido araquidónico (anandamida) a Etanolámida de Prostaglandina E2 a través de la enzima ciclooxigenasa-2 (COX-2) . Las condiciones de reacción generalmente requieren un entorno controlado con temperaturas y niveles de pH específicos para garantizar la pureza y el rendimiento del producto deseado.

Métodos de Producción Industrial: La producción industrial de Etanolámida de Prostaglandina E1 implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Este proceso a menudo incluye pasos como la purificación mediante cromatografía y cristalización para obtener un producto de alta pureza adecuado para la investigación y posibles aplicaciones terapéuticas .

Análisis De Reacciones Químicas

Tipos de Reacciones: La Etanolámida de Prostaglandina E1 experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar los grupos hidroxilo presentes en la molécula.

Reducción: Las reacciones de reducción pueden alterar los grupos carbonilo, lo que podría afectar la actividad biológica del compuesto.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales, modificando las propiedades del compuesto.

Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y varios nucleófilos para las reacciones de sustitución. Las condiciones generalmente implican solventes, temperaturas y catalizadores específicos para facilitar estas reacciones .

Productos Principales Formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción podría producir alcoholes. Las reacciones de sustitución pueden dar lugar a una variedad de derivados con diferentes grupos funcionales .

Comparación Con Compuestos Similares

Prostaglandin E1: The parent compound with similar physiological effects but different pharmacokinetic properties.

Prostaglandin E2 Ethanolamide: Another ethanolamide analog with distinct biological activities.

Anandamide: The ethanolamide of arachidonic acid, which serves as a precursor in the synthesis of Prostaglandin E2 Ethanolamide

Uniqueness: Prostaglandin E1 Ethanolamide is unique due to its specific interaction with GLI2-induced pathways, making it a valuable tool for studying gene expression and tumor growth inhibition. Its structural modifications also provide distinct pharmacological properties compared to other prostaglandin analogs .

Propiedades

IUPAC Name |

N-(2-hydroxyethyl)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h12-13,17-19,21,24-25,27H,2-11,14-16H2,1H3,(H,23,28)/b13-12+/t17-,18+,19+,21+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQFDRCTTQBTCE-RCDOCOITSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)NCCO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)NCCO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]acetic acid](/img/structure/B592438.png)